1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid
Overview
Description
1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the CAS Number: 33223-78-8 . It has a molecular weight of 176.22 . The IUPAC name for this compound is 1-methyl-1-indanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12O2/c1-11(10(12)13)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 71-72 degrees Celsius .Scientific Research Applications
Corrosion Inhibition : Indanone derivatives, including those related to 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid, demonstrate effective corrosion inhibition properties for mild steel in hydrochloric acid solutions. These compounds exhibit good inhibiting properties, with inhibition efficiency reaching up to 92% (Saady et al., 2018).
Synthetic Chemistry : Derivatives of this compound have been synthesized for various purposes. One study details the synthesis of two analogues from the corresponding acid, achieving high yields through optimized bromination and dehydrobromination processes (Yang Li-jian, 2013).
Pesticide Intermediates : This compound serves as a key intermediate in the synthesis of the pesticide Indoxacarb. Improved methods for its synthesis have been introduced, enhancing yields and confirming the product's structure through NMR analysis (Li-Xia Jing, 2012).
Biocatalysis in Agriculture : Bacillus cereus WZZ006 strain has been utilized for the biocatalytic synthesis of (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester, an intermediate of Indoxacarb. This process demonstrates a new route for preparing chiral intermediates of this insecticide, with high stereoselectivity and conversion rates (Yinjun Zhang et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-methyl-2,3-dihydroindene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(10(12)13)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYVZCGPRUQYPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33223-78-8 | |
Record name | 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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